molecular formula C7H12O5S B15127849 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid

Cat. No.: B15127849
M. Wt: 208.23 g/mol
InChI Key: MZHMEOMZYMCVLI-UHFFFAOYSA-N
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Description

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is a sulfur-containing heterocyclic compound. It is characterized by the presence of a thiane ring, which is a six-membered ring containing one sulfur atom. The compound also features a methoxy group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid typically involves the reaction of a thiane derivative with methanol and an oxidizing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents include methanol or ethanol

    Catalysts: Acidic or basic catalysts to facilitate the reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiane derivatives with lower oxidation states.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halides, amines

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Thiane derivatives

    Substitution: Various substituted thiane derivatives

Scientific Research Applications

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The presence of the methoxy and carboxylic acid groups allows it to form hydrogen bonds and electrostatic interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid
  • 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid

Uniqueness

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is unique due to its six-membered thiane ring, which provides distinct chemical properties compared to its five-membered counterparts like thietane and thiolane derivatives. This structural difference influences its reactivity and interaction with other molecules, making it a valuable compound in various applications.

Biological Activity

3-Methoxy-1,1-dioxo-1lambda6-thiane-3-carboxylic acid is a synthetic compound that has garnered attention due to its diverse biological activities. This article reviews its antibacterial, antifungal, anti-inflammatory, and antioxidant properties, along with its potential therapeutic applications and mechanisms of action.

The compound is synthesized through the reaction of 2-methoxy-1,1-dioxo-1λ6-thiane-3-carbaldehyde with sodium cyanide and acetic anhydride. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are employed to confirm its structure and purity.

Antibacterial and Antifungal Properties

This compound exhibits significant antibacterial activity against various microorganisms. Notable findings include:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Candida albicans

These studies indicate that the compound can inhibit the growth of these pathogens effectively, suggesting its potential use in treating infections caused by these organisms.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Antioxidant Activity

The antioxidant properties of this compound suggest it can neutralize free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound is believed to stem from its interactions with specific enzymes and proteins within biological systems. These interactions may inhibit enzyme activity or alter protein functions, contributing to its antibacterial and anti-inflammatory effects.

Case Studies

Several studies have evaluated the compound's efficacy in different biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria in vitro.
  • Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Potential Applications

Given its broad spectrum of biological activities, this compound holds promise for applications in:

  • Pharmaceutical Development : As a lead compound for new antibacterial and anti-inflammatory drugs.
  • Cosmetic Industry : Due to its antioxidant properties, it may be incorporated into formulations aimed at reducing oxidative damage to skin cells.

Properties

Molecular Formula

C7H12O5S

Molecular Weight

208.23 g/mol

IUPAC Name

3-methoxy-1,1-dioxothiane-3-carboxylic acid

InChI

InChI=1S/C7H12O5S/c1-12-7(6(8)9)3-2-4-13(10,11)5-7/h2-5H2,1H3,(H,8,9)

InChI Key

MZHMEOMZYMCVLI-UHFFFAOYSA-N

Canonical SMILES

COC1(CCCS(=O)(=O)C1)C(=O)O

Origin of Product

United States

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